molecular formula C16H11ClN4O4 B4857864 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE

Cat. No.: B4857864
M. Wt: 358.73 g/mol
InChI Key: BZYODUCOIJGKHY-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by the presence of benzodioxole and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediates, followed by the introduction of the tetrazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole and tetrazole groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE involves interactions with specific molecular targets and pathways. The benzodioxole and tetrazole groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • (2H-1,3-benzodioxol-5-yl)methyl]triphenylphosphanium chloride

Uniqueness

Compared to similar compounds, 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE stands out due to the presence of both benzodioxole and tetrazole groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4/c17-11-5-15-14(24-8-25-15)4-10(11)6-21-19-16(18-20-21)9-1-2-12-13(3-9)23-7-22-12/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYODUCOIJGKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOLE

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